
Ethyl (4-methoxyphenyl)methyl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-methoxyphenyl)methyl ethanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a methoxyphenyl group, and an ethanedioate group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (4-methoxyphenyl)methyl ethanedioate can be synthesized through the esterification of 4-methoxybenzyl alcohol with ethyl oxalyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-methoxyphenyl)methyl ethanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzyl alcohol and oxalic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-methoxybenzyl alcohol and oxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (4-methoxyphenyl)methyl ethanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (4-methoxyphenyl)methyl ethanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with enzymes and other proteins. The methoxyphenyl group may also participate in aromatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl (4-methoxyphenyl)methyl ethanedioate can be compared with similar compounds such as:
Ethyl benzoate: Similar ester structure but lacks the methoxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (4-hydroxyphenyl)methyl ethanedioate: Similar structure but with a hydroxy group instead of a methoxy group.
Propriétés
Numéro CAS |
159256-25-4 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-O-ethyl 2-O-[(4-methoxyphenyl)methyl] oxalate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(13)12(14)17-8-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clé InChI |
KVPYNZDTFPCLSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12569662.png)
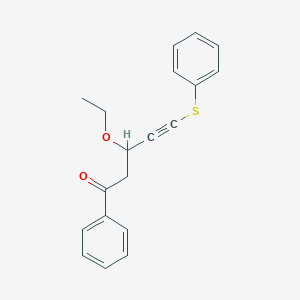
![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
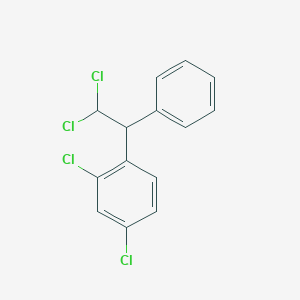
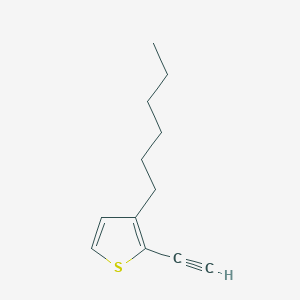
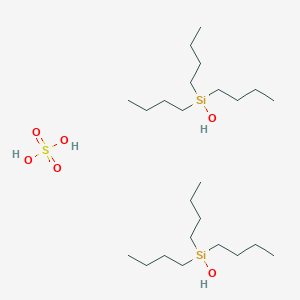

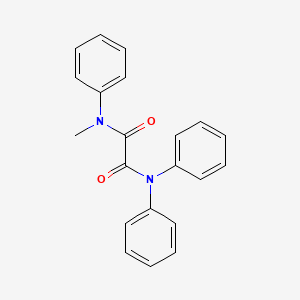
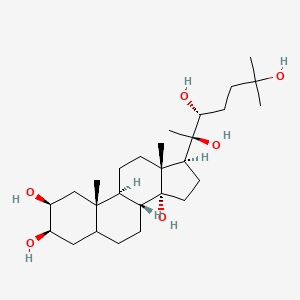
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
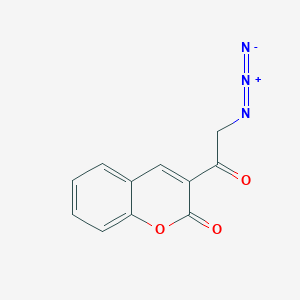
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
